molecular formula C6H15N B13270394 2,2-Dimethylbutan-1-amine

2,2-Dimethylbutan-1-amine

Cat. No.: B13270394
M. Wt: 101.19 g/mol
InChI Key: PZVPOYBHOPRJNP-UHFFFAOYSA-N
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Description

2,2-Dimethylbutan-1-amine is an organic compound with the molecular formula C6H15N. It is a primary amine characterized by a butane backbone with two methyl groups attached to the second carbon and an amine group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 2,2-dimethylbutyl halides under nucleophilic substitution conditions. This reaction typically requires a large excess of ammonia to ensure the formation of the primary amine .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic attacks. These interactions enable it to act as a ligand in coordination complexes and as a precursor in the synthesis of more complex molecules .

Comparison with Similar Compounds

Uniqueness: Its primary amine group allows for versatile chemical modifications, making it valuable in various synthetic and industrial processes .

Properties

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

2,2-dimethylbutan-1-amine

InChI

InChI=1S/C6H15N/c1-4-6(2,3)5-7/h4-5,7H2,1-3H3

InChI Key

PZVPOYBHOPRJNP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CN

Origin of Product

United States

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